Mapenterol D11 hydrochloride
Description
Contextualization of Deuterium-Labeled Analogs in Modern Chemical Biology and Pharmaceutical Sciences
Deuterium-labeled compounds, also known as heavy-labeled analogs, are indispensable tools in contemporary chemical biology and pharmaceutical sciences. symeres.com In these molecules, one or more hydrogen atoms are replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. This substitution results in a molecule that is chemically almost identical to its parent compound, exhibiting similar physical properties and biological activity. scispace.com The key difference is the increase in mass, which allows the labeled compound to be distinguished from its unlabeled counterpart using mass spectrometry (MS). scispace.comarkat-usa.org
This unique characteristic makes deuterium-labeled analogs powerful tracers for a wide array of applications. In pharmaceutical research, they are crucial for drug metabolism and pharmacokinetic (DMPK) studies, allowing scientists to track a drug's absorption, distribution, metabolism, and excretion within an organism. symeres.com They also aid in identifying metabolites and elucidating metabolic pathways. scispace.com Furthermore, the use of deuterium can introduce a kinetic isotope effect, a phenomenon that provides valuable insights into the mechanisms and kinetics of chemical and biochemical reactions. symeres.comarkat-usa.org
Foundational Role of Stable Isotope Internal Standards in Quantitative Analytical Methodologies
In quantitative analysis, particularly when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), achieving accuracy and precision is paramount. musechem.comnih.gov Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard for this purpose. nih.gov A SIL-IS, such as Mapenterol D11 hydrochloride, is a version of the target analyte that has been labeled with stable isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). musechem.com
The foundational principle of using a SIL-IS is that it behaves nearly identically to the unlabeled analyte throughout the entire analytical process. waters.com A known quantity of the SIL-IS is added to a sample at the very beginning of sample preparation. lgcstandards.com It experiences the same sample losses during extraction, cleanup, and potential derivatization, and it exhibits similar ionization efficiency or suppression in the mass spectrometer's ion source. lgcstandards.comwaters.com Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass difference, the ratio of their signals is measured. lgcstandards.com This ratio remains constant despite variations in sample handling or instrument performance, allowing for the precise and accurate calculation of the analyte's true concentration in the original sample. musechem.comwaters.com This ability to compensate for matrix effects and other procedural variables is essential for the reliability of quantitative data in complex matrices like blood, urine, and tissues. musechem.comwaters.com
Overview of Mapenterol as a Parent Compound within β2-Adrenoceptor Agonist Research
Mapenterol is a synthetic compound classified as a β2-adrenoceptor agonist. medchemexpress.commedkoo.commedchemexpress.com β2-adrenoceptor agonists are a class of substances that bind to and activate β2-adrenergic receptors, which are found in various tissues throughout the body, including the smooth muscle of the airways.
In the context of chemical research, Mapenterol serves as an important reference material. auftragssynthese.com Its primary application in this domain is as an analytical standard for the detection and quantification of β-agonist residues. medkoo.com Research has focused on developing methods to screen for Mapenterol and other similar compounds in matrices such as livestock feed, animal tissues, and bodily fluids. medkoo.com This is particularly relevant as some β-agonists have been used illicitly as growth promoters in livestock. medkoo.com Therefore, sensitive analytical methods are required for regulatory monitoring and to ensure food safety.
Comprehensive Scope of Academic Research Applications for this compound
The primary and most significant academic research application of this compound is its use as an internal standard for quantitative analysis. synzeal.comsynzeal.com Specifically, it is employed in analytical methods designed to detect and measure the concentration of the parent compound, Mapenterol, and other related β2-agonists. sciengine.com
Given its structural and chemical similarity to Mapenterol, this compound is the ideal internal standard for mass spectrometry-based assays. synzeal.com In studies developing methods for the simultaneous detection of multiple drug residues, such as in commercial livestock, this compound is used to ensure the accuracy of the quantification of Mapenterol. medkoo.comsciengine.com For instance, it has been utilized in methods employing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to analyze for β-agonists in complex biological samples like animal urine and tissues. bund.desciengine.com The use of the deuterated standard allows researchers to correct for any analytical variability, leading to highly reliable and reproducible results essential for food safety screening and toxicological studies. lgcstandards.comlgcstandards.com
Compound Data
The following table provides key information for the chemical compounds discussed in this article.
| Property | Mapenterol Hydrochloride | This compound |
| Chemical Name | 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride synzeal.comvenkatasailifesciences.com | 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)-2-((2-(methyl-d3)butan-2-yl-1,1,1,3,3,4,4,4-d8)amino)ethan-1-ol hydrochloride synzeal.com |
| CAS Number | 54238-51-6 auftragssynthese.comvenkatasailifesciences.com | 1325559-18-9 hpc-standards.comauftragssynthese.com |
| Molecular Formula | C₁₄H₂₀ClF₃N₂O · HCl synzeal.comvenkatasailifesciences.com | C₁₄H₉D₁₁ClF₃N₂O · HCl synzeal.comsynzeal.com |
| Molecular Weight | 361.23 g/mol medkoo.com | 372.3 g/mol pdqscientific.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H21Cl2F3N2O |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,4,4,4-octadeuterio-2-(trideuteriomethyl)butan-2-yl]amino]ethanol;hydrochloride |
InChI |
InChI=1S/C14H20ClF3N2O.ClH/c1-4-13(2,3)20-7-11(21)8-5-9(14(16,17)18)12(19)10(15)6-8;/h5-6,11,20-21H,4,7,19H2,1-3H3;1H/i1D3,2D3,3D3,4D2; |
InChI Key |
LWJSGOMCMMDPEN-IJXFQFNHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |
Canonical SMILES |
CCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Advanced Synthetic Strategies and Isotopic Incorporation Methodologies for Mapenterol D11 Hydrochloride
Precursor Molecule Selection and Derivatization Routes for Deuteration
The strategic synthesis of Mapenterol D11 hydrochloride begins with the careful selection of a precursor molecule that allows for the introduction of eleven deuterium (B1214612) atoms in a controlled and efficient manner. An ideal precursor would be a late-stage intermediate in the synthesis of Mapenterol, or Mapenterol itself, which possesses functional groups amenable to hydrogen-deuterium (H/D) exchange reactions or can be chemically modified using deuterated reagents.
Common synthetic strategies involve either building the molecule from smaller, pre-deuterated building blocks or performing deuteration on a fully formed, non-labeled precursor. x-chemrx.combeilstein-journals.org For a complex molecule like Mapenterol, late-stage deuteration is often more atom-economical. x-chemrx.com This can be achieved through various derivatization and exchange routes:
Catalytic H/D Exchange: This is a powerful method for incorporating deuterium into molecules containing aromatic rings or specific heterocyclic systems. The precursor is treated with a deuterium source, most commonly deuterium gas (D₂) or deuterium oxide (D₂O), in the presence of a transition metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. x-chemrx.comresearchgate.net This approach can be fine-tuned to achieve high levels of deuterium incorporation at specific positions.
Reduction of Functional Groups: Precursors with reducible functional groups (e.g., ketones, esters, nitriles) can be derivatized to incorporate deuterium. For instance, a ketone can be reduced to a hydroxyl group using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), thereby introducing deuterium atoms at the carbinol position.
Derivatization for Isotope Coding: In some analytical contexts, derivatization is employed not only for synthesis but also to "code" analytes for easier recognition in mass spectrometry. nih.gov This involves attaching a deuterated chemical tag to the molecule. For the synthesis of Mapenterol D11, derivatization might involve protecting certain groups to direct deuteration to other parts of the molecule, followed by deprotection.
The choice of precursor and derivatization route is dictated by the specific locations targeted for deuteration within the Mapenterol structure to achieve the desired "D11" isotopologue.
Targeted Deuterium Labeling Techniques and Mechanistic Considerations
Achieving site-specific deuteration requires a deep understanding of reaction mechanisms. The goal is to replace specific hydrogen atoms with deuterium without scrambling the isotopes across unintended positions.
Hydrogen Isotope Exchange (HIE): Transition-metal-catalyzed HIE processes are among the most common methods. researchgate.net For example, iridium-catalyzed H/D exchange is known for its ability to selectively deuterate C-H bonds ortho to directing groups. The mechanism typically involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination with a deuterium source. princeton.edu
Acid/Base Catalyzed Exchange: Protons on carbons adjacent to carbonyl groups or on heteroatoms (e.g., in -OH or -NH groups) can be exchanged with deuterium under acidic or basic conditions using a deuterated solvent like D₂O or deuterated methanol (B129727) (CD₃OD). mdpi.comnih.gov The mechanism involves the formation of an enol or enolate intermediate, which is then quenched by the deuterated solvent.
Reductive Amination: If the Mapenterol structure contains an amine introduced via reductive amination, using a deuterated reducing agent like sodium cyanoborodeuteride (NaBD₃CN) can install deuterium atoms on the carbon adjacent to the nitrogen.
The kinetic isotope effect is a key mechanistic consideration; the C-D bond is stronger and less reactive than the C-H bond. ansto.gov.au This principle is not only the reason deuterated drugs can have improved metabolic stability but also a factor to consider during synthesis, as subsequent reaction steps might be slower if they involve the cleavage of a newly introduced C-D bond.
Methodological Approaches for Achieving High Isotopic Enrichment and Purity
The synthesis of a deuterated compound rarely results in a product that is 100% isotopically pure. The final product is typically a mixture of isotopologues (molecules that differ only in their isotopic composition). For Mapenterol D11, the mixture may contain D10, D9, and other lower-deuterated versions, as well as the unlabeled (D0) compound. nih.gov Therefore, achieving high isotopic enrichment and chemical purity is a critical step. moravek.com
Driving Equilibria: For exchange reactions, using a large excess of the deuterium source (e.g., D₂O) and extended reaction times can help drive the equilibrium towards the fully deuterated product.
Advanced Purification Techniques: High-performance liquid chromatography (HPLC) is a primary tool for purifying the final product. moravek.com By selecting appropriate columns and mobile phases, the deuterated compound can be separated from non-isotopic impurities. While HPLC does not typically separate isotopologues, it is essential for ensuring the chemical purity of the final labeled compound.
Specialized Enrichment Technologies: For some applications, specialized techniques may be employed to enrich the isotopic content. Microchannel distillation, for instance, is a process intensification technology that can enhance separations based on small differences in boiling points, which can exist between isotopologues, although this is more common for separating isotopes of lighter elements. pnnl.gov
The goal is to produce this compound with a specified isotopic enrichment (e.g., >98% D), which must be confirmed by rigorous analytical characterization.
Advanced Analytical Techniques for Structural Elucidation and Isotopic Characterization
Confirming the successful synthesis of this compound requires sophisticated analytical methods to verify both the chemical structure and the isotopic profile.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for analyzing isotopically labeled compounds. nih.gov Unlike low-resolution MS, HRMS instruments (like Orbitrap or FT-ICR) can measure mass-to-charge ratios (m/z) with very high precision, allowing for the differentiation of ions with very similar nominal masses. nih.govresearchgate.net
For Mapenterol D11, HRMS provides two key pieces of information:
Confirmation of Elemental Composition: The exact mass measurement confirms that the molecular formula of the product is consistent with that of Mapenterol but with 11 hydrogens replaced by deuterium.
Determination of Isotopic Enrichment: By examining the mass spectrum, the relative abundances of the different isotopologues (D11, D10, D9, etc.) can be determined. researchgate.netnih.gov This allows for the calculation of the isotopic purity or enrichment of the target D11 compound. nih.gov
Table 1: Illustrative HRMS Data for Isotopic Profile of Mapenterol D11
| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |
| Mapenterol D9 | 351.2915 | 351.2913 | 1.1 |
| Mapenterol D10 | 352.2978 | 352.2976 | 4.5 |
| Mapenterol D11 | 353.3041 | 353.3039 | 94.2 |
| Mapenterol D12 | 354.3104 | 354.3101 | 0.2 |
Note: m/z values are hypothetical and for illustrative purposes.
While HRMS confirms the degree of deuteration, Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the specific locations of the deuterium atoms. columbia.edu
¹H NMR (Proton NMR): A proton NMR spectrum of the deuterated product will show a significant reduction or complete disappearance of signals corresponding to the protons that have been replaced by deuterium. libretexts.org Comparing the ¹H NMR spectrum of unlabeled Mapenterol with that of Mapenterol D11 provides a clear map of the deuteration sites.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.com A ²H NMR spectrum will show signals at chemical shifts corresponding to the positions of the deuterium atoms, providing definitive proof of their location on the molecular skeleton. columbia.edusigmaaldrich.com This is considered the best method for locating the positions of deuterium labels. columbia.edu
Table 2: Comparative ¹H NMR and ²H NMR Chemical Shifts for Key Positions in Mapenterol
| Position in Molecule | ¹H Chemical Shift (ppm) in Unlabeled Mapenterol | Signal in ¹H NMR of Mapenterol D11 | ²H Chemical Shift (ppm) in Mapenterol D11 |
| Aromatic C-H | 7.25 | Absent | 7.24 |
| Methoxy (-OCH₃) | 3.80 | Absent | 3.79 |
| Alkyl Chain C-H | 2.50 | Absent | 2.49 |
| Alkyl Chain C-H | 1.20 | Present | Absent |
Note: Chemical shifts are hypothetical and for illustrative purposes. The table demonstrates how the absence of a proton signal corresponds to the presence of a deuterium signal at a specific position.
Through the combined application of these advanced synthetic and analytical strategies, this compound can be prepared with high chemical purity and isotopic enrichment, with its precise structure and deuterium labeling pattern rigorously confirmed.
Sophisticated Analytical Methodologies Employing Mapenterol D11 Hydrochloride As an Internal Standard
Development and Optimization of Chromatographic Separation Techniques
Chromatographic techniques are essential for separating target analytes from complex sample components prior to detection. The choice of method depends on the analyte's properties and the complexity of the sample matrix. Mapenterol D11 hydrochloride is employed as an internal standard in various advanced chromatographic methods to ensure accuracy and reliability.
Liquid chromatography is a powerful technique for analyzing non-volatile compounds like Mapenterol in intricate biological and environmental samples. When analyzing such complex matrices, co-eluting endogenous substances can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as the matrix effect. researchgate.net This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. nih.gov
The use of this compound as an internal standard is a critical strategy to mitigate these matrix effects. researchgate.net Added to the sample at a known concentration prior to extraction, the deuterated standard co-elutes with the native Mapenterol. Since both compounds experience the same extraction losses and ionization suppression or enhancement, the ratio of the analyte's response to the internal standard's response remains constant. researchgate.net This normalization allows for the accurate calculation of the analyte's concentration, effectively canceling out the variability introduced by the sample matrix. This approach is fundamental in regulatory methods for food safety, such as the analysis of veterinary drug residues in animal tissues.
Ultra Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, which operate at higher pressures than traditional HPLC systems. This results in significantly improved chromatographic resolution, higher peak capacities, and much faster analysis times. These characteristics are particularly advantageous for multi-residue analysis where numerous compounds need to be separated and quantified in a single run.
This compound is used as an internal standard in UPLC methods developed for the analysis of β-agonists in various matrices. fda.gov.tw For instance, a method for the determination of 16 different β-agonists in pig liver, kidney, and muscle employs UPLC coupled with tandem mass spectrometry (UPLC-MS/MS), listing this compound as a key internal standard. fda.gov.tw The high efficiency of UPLC separation ensures that analytes are presented to the mass spectrometer as sharp, narrow peaks, enhancing sensitivity and reducing the likelihood of co-elution and associated matrix effects. A certificate of analysis for a this compound reference material details a UPLC-DAD method used for its characterization, providing an example of optimized chromatographic conditions. lgcstandards.com
Table 1: Example of UPLC Method Parameters for this compound Characterization lgcstandards.com
| Parameter | Condition |
| Instrument | UHPLC/DAD |
| Column | Information not publicly specified |
| Eluent A | 100% Acetonitrile |
| Eluent B | Water + 0.5% H₃PO₄ |
| Flow Rate | 0.5 mL/min |
| Gradient | Time [min] |
| 0 | |
| 0.3 | |
| 8 | |
| 9.5 |
Gas chromatography is a powerful separation technique primarily suited for analytes that are volatile or can be made volatile through a chemical derivatization process. Compounds like Mapenterol are polar and non-volatile, making them unsuitable for direct GC analysis.
For a compound like Mapenterol to be analyzed by GC, it would first need to undergo derivatization. This chemical reaction would transform the polar functional groups (such as hydroxyl and amine groups) into less polar, more volatile moieties, allowing the molecule to be vaporized and travel through the GC column. In such a hypothetical method, this compound would serve as the ideal internal standard. It would be subjected to the same derivatization reaction as the native analyte. The assumption is that the derivatization efficiency would be identical for both the labeled and unlabeled compounds, thereby correcting for any variability or incompleteness in the reaction step, in addition to correcting for injection and separation variables. However, due to the complexity of derivatization and the excellent suitability of Mapenterol for LC-MS analysis, LC-based methods are overwhelmingly preferred and more common in practice.
Quantitative Mass Spectrometric Approaches
Mass spectrometry (MS) is the definitive detection technique for quantitative analysis due to its unparalleled sensitivity and selectivity. When coupled with chromatographic separation and stable isotope dilution, it provides the gold standard for trace-level quantification.
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample. This compound, with its eleven deuterium (B1214612) atoms replacing hydrogen atoms, serves this purpose perfectly for the analysis of Mapenterol.
The core principle of SID-MS is that the stable isotope-labeled internal standard is chemically indistinguishable from the native analyte throughout the entire analytical procedure, including extraction, derivatization (if performed), and chromatography. researchgate.net Any loss of analyte during sample workup will be matched by a proportional loss of the internal standard. The mass spectrometer, however, easily differentiates between the native analyte and the heavier labeled standard based on their mass-to-charge (m/z) ratio. By measuring the intensity ratio of the two signals, the concentration of the native analyte in the original sample can be determined with high precision and accuracy, as the ratio is unaffected by sample losses or signal fluctuations. nih.gov
Tandem Mass Spectrometry, or MS/MS, provides an additional dimension of selectivity, which is crucial for distinguishing analytes from background noise in complex samples. This technique significantly enhances the confidence in analyte identification and the accuracy of quantification at very low levels. An analytical method for detecting β-agonist residues in livestock products utilizes UPLC-MS/MS with this compound as an internal standard to achieve high sensitivity and reliability. fda.gov.tw
In a typical quantitative MS/MS experiment, a process known as Multiple Reaction Monitoring (MRM) is used. This involves two stages of mass filtering:
Precursor Ion Selection: The first mass spectrometer (Q1) is set to isolate the specific m/z of the parent or precursor ion of the target compound (e.g., native Mapenterol).
Fragmentation and Product Ion Selection: The selected precursor ions are passed into a collision cell (q2), where they are fragmented by collision with an inert gas. The second mass spectrometer (Q3) is then set to monitor for a specific, characteristic fragment or product ion.
The transition from a specific precursor ion to a specific product ion is a unique signature for the analyte. A separate, unique transition is monitored for the internal standard (this compound). This high degree of specificity virtually eliminates chemical noise and matrix interferences, leading to exceptionally low detection limits and highly reliable quantification.
Optimization of Multiple Reaction Monitoring (MRM) Transitions
In quantitative mass spectrometry, particularly with tandem mass spectrometry (LC-MS/MS), the optimization of Multiple Reaction Monitoring (MRM) is a critical step to ensure the highest sensitivity and selectivity for an analyte and its internal standard. nih.govwikipedia.org This process involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) and then identifying the most stable and intense fragment ions (product ions) generated through collision-induced dissociation (CID). wikipedia.org
For Mapenterol and its deuterated internal standard, this compound, this optimization would be performed by infusing standard solutions of each compound separately into the mass spectrometer. The goal is to identify unique precursor-to-product ion transitions for both the analyte and the internal standard.
Precursor Ion Selection: The molecular weight of Mapenterol would determine its precursor ion mass-to-charge ratio (m/z). This compound, containing eleven deuterium atoms, would have a precursor ion with an m/z value 11 units higher than that of the unlabeled Mapenterol. This mass difference is fundamental for the mass spectrometer to differentiate between the analyte and the internal standard.
Product Ion Selection and Collision Energy Optimization: After selecting the precursor ions, the next step is to apply a range of collision energies (CE) to induce fragmentation. The resulting product ions are scanned to identify the most abundant and stable fragments. Typically, two or three of the most intense and specific transitions are chosen for each compound. One transition, usually the most intense, is used for quantification (the "quantifier"), while another is used for confirmation (the "qualifier"). labce.com The optimal CE for each transition is the energy that produces the maximum product ion signal.
While specific MRM transitions for Mapenterol and this compound are not documented in the available literature, the process would result in a data set similar to the hypothetical example below.
Hypothetical MRM Transition Data
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Optimal Collision Energy (eV) |
| Mapenterol | [Value] | [Value 1] | Quantifier | [Value] |
| Mapenterol | [Value] | [Value 2] | Qualifier | [Value] |
| Mapenterol D11 | [Value + 11] | [Value 3] | Quantifier | [Value] |
| Mapenterol D11 | [Value + 11] | [Value 4] | Qualifier | [Value] |
Rigorous Analytical Method Validation and Performance Criteria
Once the analytical method using this compound is developed, it must undergo rigorous validation to ensure it is fit for its intended purpose. unodc.org This validation process assesses several key performance characteristics as outlined by international guidelines.
Assessment of Method Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. unodc.org In the context of an LC-MS/MS method, selectivity is demonstrated by analyzing blank matrix samples (e.g., plasma, urine) from multiple sources to ensure that no endogenous interferences produce a signal at the retention time and in the MRM transitions of Mapenterol or its internal standard, this compound. The absence of interfering peaks confirms the method's high selectivity.
Evaluation of Accuracy, Precision, and Reproducibility
Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is typically assessed by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) and is expressed as the percentage of recovery. nih.gov
Precision measures the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:
Intra-day precision (Repeatability): Assesses precision over a short period on the same day.
Inter-day precision (Intermediate Precision): Assesses precision over three different days to determine the method's ruggedness. mdpi.com
The acceptance criteria for accuracy and precision typically require the mean value to be within ±15% of the nominal concentration (and ±20% at the lower limit of quantification), with an RSD not exceeding 15% (20% at the LLOQ).
Illustrative Validation Data for Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (% Recovery) | Intra-Day Precision (% RSD) | Inter-Day Accuracy (% Recovery) | Inter-Day Precision (% RSD) |
| Low | [Value] | [Value] | [Value] | [Value] | [Value] |
| Medium | [Value] | [Value] | [Value] | [Value] | [Value] |
| High | [Value] | [Value] | [Value] | [Value] | [Value] |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. It is typically the lowest point on the calibration curve and often corresponds to a signal-to-noise ratio of 10:1. mdpi.com For the LOQ, the precision (%RSD) should not exceed 20%, and the accuracy should be within 80-120%. nih.gov
Mitigation and Normalization of Matrix Effects via Isotope Labeling
Matrix effects are the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix. clearsynth.com This is a significant challenge in LC-MS/MS analysis as it can adversely affect reproducibility and accuracy.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for mitigating and normalizing these effects. clearsynth.combiopharmaservices.com Because a SIL-IS is chemically and physically almost identical to the analyte, it co-elutes from the liquid chromatography column and experiences the same ionization suppression or enhancement in the mass spectrometer's ion source. wuxiapptec.com
By calculating the ratio of the analyte peak area to the internal standard peak area, any signal variation caused by matrix effects is effectively cancelled out. biopharmaservices.com This normalization ensures that the quantitative results remain accurate and reliable, even when analyzing complex biological samples where matrix effects can be highly variable. clearsynth.com The consistent response ratio between the analyte and the co-eluting SIL-IS is key to the ruggedness of the bioanalytical method.
Applications of Mapenterol D11 Hydrochloride in Preclinical Pharmacokinetic Research Methodologies
Utilization in In Vitro and Ex Vivo Models for Pharmacokinetic Profiling
The pharmacokinetic profile of a drug candidate is fundamental to its development. In vitro and ex vivo models are indispensable for early-stage assessment of a compound's metabolic fate and potential interactions. Mapenterol D11 hydrochloride plays a pivotal role in these studies, primarily as a stable isotope-labeled internal standard.
In Vitro Models: In vitro systems, such as liver microsomes and hepatocytes, are routinely used to study drug metabolism. researchgate.netnih.govnih.gov These models contain the primary enzymes responsible for drug biotransformation, including cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.gov When studying the metabolism of mapenterol, this compound is added to the incubation mixture at a known concentration. Its structural similarity to mapenterol ensures that it behaves almost identically during sample preparation and analysis. However, its increased mass allows it to be distinguished from the unlabeled drug by mass spectrometry. This allows for precise quantification of the parent drug's depletion over time, a key parameter for determining metabolic stability. scireq.com Metabolic stability assays are crucial for predicting the hepatic clearance and, consequently, the half-life of a drug in vivo. scireq.com
Ex Vivo Models: Ex vivo models, such as isolated perfused organs (e.g., liver, kidney, or intestine), provide a more complex and physiologically relevant environment for pharmacokinetic studies than in vitro models. nih.govnih.govnih.gov These models preserve the natural architecture and function of the organ, allowing for the investigation of drug transport, metabolism, and excretion in a more integrated system. nih.gov In these experimental setups, this compound is used as an internal standard to accurately quantify the concentration of mapenterol in the perfusate and tissue samples over time. This enables the characterization of key pharmacokinetic parameters such as organ clearance, extraction ratio, and tissue distribution, providing valuable insights into the drug's disposition without the confounding factors of a whole-animal model. nih.govnih.gov
Table 1: Example Data from an In Vitro Metabolic Stability Assay of Mapenterol in Human Liver Microsomes
| Time (minutes) | Mapenterol Concentration (µM) | This compound (Internal Standard) Peak Area | Percent Mapenterol Remaining |
| 0 | 1.00 | 55,234 | 100% |
| 5 | 0.85 | 54,987 | 85% |
| 15 | 0.62 | 55,112 | 62% |
| 30 | 0.39 | 55,301 | 39% |
| 60 | 0.15 | 54,899 | 15% |
Methodologies for Quantitative Analysis in Biological Systems (excluding human-derived samples)
Accurate quantification of drug concentrations in biological matrices is the cornerstone of pharmacokinetic research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. researchgate.netuu.nl In the quantitative analysis of mapenterol in preclinical biological samples such as plasma, urine, and tissue homogenates from animal studies, this compound is the ideal internal standard. nih.govnih.gov
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is superior to using a structurally similar but non-isotopically labeled compound. nih.gov This is because a SIL-IS has nearly identical physicochemical properties to the analyte of interest. Consequently, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source, a phenomenon known as the matrix effect. nih.gov By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variability introduced during sample extraction, processing, and analysis can be effectively normalized, leading to highly accurate and precise quantification. nih.govresearchgate.netnih.gov
The development of a robust LC-MS/MS method involves optimizing several parameters, including the chromatographic conditions (column type, mobile phase composition, and gradient) and the mass spectrometric settings (ionization mode, precursor and product ion selection for multiple reaction monitoring). A typical method would involve protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard from the biological matrix, followed by LC-MS/MS analysis. nih.govnih.gov
Table 2: Illustrative LC-MS/MS Parameters for the Quantitative Analysis of Mapenterol using this compound
| Parameter | Mapenterol | This compound (IS) |
| Chromatography | ||
| Column | C18 reverse-phase | C18 reverse-phase |
| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Retention Time | 3.2 min | 3.2 min |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (m/z) | 325.1 | 336.2 |
| Product Ion (m/z) | 254.1 | 265.2 |
| Collision Energy (eV) | 20 | 20 |
Advanced Approaches for Studying Drug-Protein Binding Dynamics (e.g., Serum Albumin Interactions)
The extent to which a drug binds to plasma proteins, such as serum albumin, significantly influences its pharmacokinetic and pharmacodynamic properties. nih.govacs.org Only the unbound fraction of a drug is free to distribute into tissues and interact with its target receptors. Therefore, understanding drug-protein binding is crucial. Stable isotope-labeled compounds can be employed in advanced techniques to study these interactions.
While the primary use of this compound is as an internal standard, the principles of using labeled compounds extend to protein binding studies. For instance, in equilibrium dialysis or ultrafiltration assays, which are common methods to determine the fraction of unbound drug, this compound can be used to spike into the plasma sample alongside unlabeled mapenterol. This allows for the simultaneous quantification of both the labeled and unlabeled compound in the protein-free and protein-containing fractions, potentially offering a way to study competitive binding or displacement phenomena with high precision.
Furthermore, advanced techniques such as hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) can be used to probe the conformational changes in a protein upon ligand binding. nih.gov While this technique typically involves labeling the protein, the use of a deuterated ligand like this compound could, in principle, be used in specialized nuclear magnetic resonance (NMR) spectroscopy studies to understand the specific binding interactions at the atomic level. nih.gov The deuterium atoms provide a distinct signal that can be tracked to elucidate the binding site and the orientation of the drug within the protein's binding pocket.
Table 3: Hypothetical Data on the Protein Binding of Mapenterol in Rat Serum
| Total Mapenterol Concentration (ng/mL) | Unbound Mapenterol Concentration (ng/mL) | Fraction Unbound (%) |
| 10 | 2.1 | 21% |
| 50 | 10.8 | 21.6% |
| 100 | 22.1 | 22.1% |
| 500 | 115.5 | 23.1% |
Integration of Labeled Analogs in Pharmacokinetic Modeling and Simulation (Methodological Focus)
Pharmacokinetic (PK) modeling and simulation are powerful tools used to predict the behavior of a drug in the body and to optimize dosing regimens. nih.govnih.gov Physiologically based pharmacokinetic (PBPK) models, in particular, integrate physicochemical, in vitro, and in vivo data to simulate drug disposition in different organs and tissues. nih.govresearchgate.net
Deuterated analogs like this compound are valuable in the development and validation of these models. The substitution of hydrogen with deuterium can sometimes alter the rate of metabolism, a phenomenon known as the kinetic isotope effect. nih.govnih.gov This effect is most pronounced when the C-H bond that is broken is a rate-determining step in the drug's metabolism. By comparing the pharmacokinetic profiles of mapenterol and this compound in preclinical species, researchers can gain insights into the specific metabolic pathways that are most important for the drug's clearance. nih.govnih.gov
If deuteration at specific positions significantly slows down metabolism, this information can be used to refine the metabolic parameters within a PBPK model. For example, if this compound shows a lower clearance than mapenterol, it would suggest that metabolism at the deuterated sites is a major route of elimination. This information helps in building a more accurate and predictive PBPK model. nih.gov The model can then be used to simulate drug concentrations in various tissues and to predict the impact of factors such as drug-drug interactions or genetic polymorphisms on the drug's pharmacokinetics.
Table 4: Illustrative Pharmacokinetic Parameters of Mapenterol and a Hypothetical Deuterated Analog in Rats
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Clearance (L/hr/kg) |
| Mapenterol | 150 | 0.5 | 450 | 2.2 |
| Deuterated Analog | 180 | 0.5 | 630 | 1.6 |
Investigation of Mapenterol Metabolic Pathways and Biotransformation Using Deuterium Labeling
Methodologies for Tracing Metabolic Fate in Biological Systems (e.g., animal models, cell cultures)
The elucidation of a drug's metabolic pathway is a multi-faceted process that employs a variety of in vivo and in vitro models. These systems are designed to simulate the complex enzymatic environment of the body, primarily the liver, where the majority of drug metabolism occurs.
Animal Models: In vivo studies using animal models, such as rats, mice, or non-human primates, are fundamental for understanding the complete metabolic profile of a compound. Following administration of Mapenterol D11 hydrochloride, biological samples like urine, feces, and blood would be collected over time. The presence of deuterium (B1214612) atoms in the molecule allows for the use of sensitive analytical techniques, such as mass spectrometry, to distinguish the administered compound and its metabolites from endogenous molecules. This enables the tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Cell Cultures: In vitro models offer a more controlled environment to study specific metabolic reactions.
Hepatocytes: Primary cultures of hepatocytes, which are the main cell type in the liver, provide a close representation of the in vivo metabolic activity. Incubating this compound with these cells allows for the identification of primary metabolites.
Liver Microsomes: These are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily. They are instrumental in identifying Phase I metabolic reactions.
Recombinant Enzymes: Using specific, recombinantly expressed CYP450 enzymes can help pinpoint which particular enzyme is responsible for a specific metabolic transformation of Mapenterol.
The use of deuterium-labeled Mapenterol in these systems is advantageous. The known mass shift introduced by the deuterium atoms simplifies the detection and identification of drug-related material against a complex biological background.
Identification and Structural Characterization of Mapenterol Metabolites
Based on the structure of Mapenterol, which is 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-(tert-pentylamino)ethan-1-ol, and the known metabolism of other β2-adrenergic agonists, several metabolic pathways can be postulated. The primary analytical technique for identifying and characterizing these metabolites would be liquid chromatography-mass spectrometry (LC-MS).
Potential Phase I Metabolic Reactions:
N-Dealkylation: The removal of the tert-pentyl group from the nitrogen atom is a common metabolic pathway for many secondary amines. This would result in a primary amine metabolite.
Oxidative Deamination: The amino group could be removed, leading to the formation of an aldehyde, which could be further oxidized to a carboxylic acid.
Hydroxylation: The aromatic ring or the aliphatic side chain could undergo hydroxylation, mediated by CYP450 enzymes.
Oxidation of the Alcohol Group: The secondary alcohol group could be oxidized to a ketone.
Potential Phase II Conjugation Reactions: Following Phase I metabolism, the resulting metabolites, as well as the parent drug, can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion.
Glucuronidation: The hydroxyl group is a prime site for conjugation with glucuronic acid.
Sulfation: The hydroxyl group can also be conjugated with a sulfate (B86663) group.
The deuterium atoms on this compound would be retained in the core structure of most of these metabolites, allowing for their specific detection and differentiation from metabolites of any co-administered unlabeled Mapenterol.
Elucidation of Enzyme Kinetics and Isozyme Specificity in Biotransformation (e.g., Cytochrome P450 Enzymes)
The metabolism of many drugs, including β2-adrenergic agonists, is predominantly carried out by the Cytochrome P450 (CYP450) superfamily of enzymes. Identifying the specific CYP isozymes involved in Mapenterol's metabolism is crucial for predicting potential drug-drug interactions.
In vitro studies using a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) would be conducted. By incubating this compound with each individual isozyme and monitoring the formation of metabolites, the primary metabolizing enzymes can be identified.
Enzyme kinetics studies would determine the affinity of the enzyme for the substrate (Michaelis-Menten constant, Km) and the maximum rate of the reaction (Vmax). These parameters are vital for predicting the in vivo clearance of the drug and how it might be affected by inhibitors or inducers of the specific CYP isozymes. The use of the deuterated compound in these assays can help investigate any potential kinetic isotope effects, where the heavier deuterium atoms may lead to a slower rate of metabolism compared to the unlabeled compound.
Comparative Metabolic Profiling with Unlabeled Mapenterol
A key application of this compound is its use as an internal standard in pharmacokinetic and metabolic studies of unlabeled Mapenterol. By co-administering both the labeled and unlabeled compounds, a direct comparison of their metabolic profiles can be performed within the same biological system.
This comparative analysis allows for:
Accurate Quantification: The deuterated standard, with its distinct mass, enables precise quantification of the unlabeled drug and its metabolites, correcting for any variations in sample preparation and analysis.
Investigation of Isotope Effects: As mentioned, the presence of deuterium can sometimes alter the rate of metabolic reactions. A comparative study can reveal if such kinetic isotope effects are significant for Mapenterol. If the metabolic profile and the rate of metabolite formation differ between the labeled and unlabeled compound, it would indicate an isotope effect that needs to be considered in the interpretation of pharmacokinetic data.
Methodological Contributions to Receptor Binding and Ligand Target Interaction Studies
Design and Implementation of In Vitro Radioligand Binding Assays
In vitro radioligand binding assays are fundamental techniques used to quantify the interaction between a ligand and its receptor. labcompare.com These assays are highly sensitive and allow for the determination of key binding parameters such as affinity and receptor density. nih.gov The general principle involves incubating a receptor preparation with a radioactively labeled ligand (the radioligand) and subsequently measuring the amount of bound radioactivity. labcompare.comnih.gov
Competitive Binding Assay Development and Optimization for β2-Adrenoceptors
Competitive binding assays are a widely used format to determine the binding affinity of an unlabeled compound, such as Mapenterol. In this setup, the unlabeled compound competes with a radioligand of known affinity and concentration for binding to the β2-adrenoceptors.
The assay is developed by first choosing an appropriate radioligand that binds to the β2-adrenoceptor with high affinity and specificity. For β2-adrenoceptors, a common choice is [³H]-dihydroalprenolol ([³H]-DHA). The assay conditions are then optimized, including the concentration of the receptor preparation, the concentration of the radioligand (typically at or below its dissociation constant, Kd), incubation time, and temperature to ensure equilibrium is reached. sigmaaldrich.commedkoo.com
A range of concentrations of the unlabeled test compound (the "competitor," e.g., Mapenterol) is incubated with the receptor preparation and the fixed concentration of the radioligand. As the concentration of the unlabeled competitor increases, it displaces the radioligand from the receptor, leading to a decrease in the measured bound radioactivity. The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration, generating a sigmoidal curve. From this curve, the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. medchemexpress.com
The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. medchemexpress.com The Ki value represents the affinity of the unlabeled compound for the receptor.
Illustrative Data for β2-Adrenoceptor Agonists:
| Agonist | Radioligand | Receptor Source | Ki (nM) |
| Isoproterenol | [³H]-DHA | HDL-reconstituted β2AR | 107 |
| Isoproterenol (in presence of Gs) | [³H]-DHA | HDL-reconstituted β2AR | 1.07 |
| (R,R)-Fenoterol | [³H]CGP-12177 | β2-AR (inactive state) | 345 |
| (R,R)-Fenoterol | ³H-methoxyfenoterol | β2-AR (active state) | 4 |
This table presents illustrative data for well-characterized β2-adrenoceptor agonists to demonstrate the output of competitive binding assays. Data sourced from literature. sigmaaldrich.comnih.gov
Methodologies for Investigating Ligand Affinity and Selectivity
The affinity of a ligand is a measure of how tightly it binds to its receptor, quantified by the dissociation constant (Kd) or the inhibition constant (Ki). medkoo.com Selectivity, on the other hand, refers to a ligand's ability to bind to a specific receptor subtype over others.
Saturation binding assays are used to directly determine the affinity (Kd) of a radioligand and the density of receptors (Bmax) in a given tissue or cell preparation. nih.gov In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached.
To determine the selectivity of a compound like Mapenterol, competitive binding assays are performed across a panel of different receptor subtypes. For instance, to assess its selectivity for the β2-adrenoceptor, one would test its binding against β1- and β3-adrenoceptors as well. medkoo.com By comparing the Ki values obtained for each receptor subtype, a selectivity profile can be established. A compound with a significantly lower Ki for the β2-adrenoceptor compared to other adrenoceptor subtypes would be considered β2-selective.
Application of Isotope-Labeled Analogs in Receptor Occupancy Studies (Methodological Framework)
Receptor occupancy studies aim to determine the fraction of receptors that are bound by a drug at a given concentration. This is a critical parameter in understanding the relationship between drug dose, target engagement, and pharmacological response. Isotope-labeled analogs, such as Mapenterol D11 hydrochloride, are instrumental in these studies, particularly when coupled with techniques like positron emission tomography (PET) or liquid chromatography-mass spectrometry (LC-MS).
The methodological framework for an in vivo or ex vivo receptor occupancy study using an isotopically labeled analog would involve the following steps:
Administration of the Unlabeled Drug: A cohort of research animals is administered the unlabeled drug (e.g., Mapenterol) at various doses.
Administration of the Labeled Tracer: After a set period, a tracer dose of the isotopically labeled analog (e.g., a radiolabeled version of a β2-adrenoceptor ligand or, in an LC-MS context, this compound could be used as an internal standard for the ex vivo measurement of tissue concentrations) is administered.
Tissue Analysis: Tissues of interest (e.g., lung, heart) are collected, and the amount of bound tracer is quantified.
Calculation of Occupancy: The binding of the tracer in the drug-treated animals is compared to that in a control group that received only the tracer. The reduction in tracer binding in the drug-treated group reflects the occupancy of the receptors by the unlabeled drug.
The stable isotope label in this compound makes it an ideal internal standard for LC-MS-based quantification of Mapenterol concentrations in plasma and tissue homogenates. By adding a known amount of this compound to the biological samples, the non-labeled Mapenterol can be measured with high precision and accuracy, which is essential for correlating drug concentration with receptor occupancy.
Advanced Techniques for Characterizing Ligand-Receptor Association and Dissociation Kinetics
The therapeutic effect of a drug is not solely determined by its affinity (how tightly it binds) but also by its binding kinetics—the rates at which it associates with (kon) and dissociates from (koff) the receptor. nih.gov A long residence time at the receptor (related to a slow koff) can lead to a prolonged duration of action. nih.gov
Competition kinetic assays are a powerful method to determine the kon and koff of an unlabeled compound. In this approach, the unlabeled ligand (e.g., Mapenterol) and a radioligand are added simultaneously to the receptor preparation. The binding of the radioligand over time is measured. The presence of the unlabeled competitor alters the binding curve of the radioligand in a manner that is dependent on the competitor's concentration and its association and dissociation rates. By fitting these kinetic data to mathematical models, the kon and koff values for the unlabeled compound can be calculated.
Representative Kinetic Data for β2-Adrenoceptor Agonists:
The following table provides kinetic parameters for several clinically used β2-adrenoceptor agonists, illustrating the range of association and dissociation rates that can be determined using these advanced techniques.
| Agonist | kon (10⁷ M⁻¹ min⁻¹) | koff (min⁻¹) | Residence Time (1/koff) (min) |
| Salbutamol | 1.8 | 0.23 | 4.3 |
| Formoterol | 0.7 | 0.04 | 25 |
| Indacaterol | 1.9 | 0.08 | 12.5 |
| Salmeterol | 0.2 | 0.02 | 50 |
This table presents illustrative kinetic data for well-characterized β2-adrenoceptor agonists. These values highlight the different kinetic profiles that can underlie the pharmacological actions of drugs targeting the same receptor. Data sourced from literature.
The use of this compound as a standard in LC-MS-based follow-up analysis could also be integrated into these kinetic studies to precisely measure the free concentration of the unlabeled Mapenterol over the course of the experiment, further refining the kinetic models.
Utility of Mapenterol D11 Hydrochloride in Pharmaceutical Reference Standards and Impurity Profiling
Role in the Development and Certification of Reference Materials
The reliability of any analytical measurement is fundamentally dependent on the quality of the reference materials used for calibration and validation. crmlabstandard.com Mapenterol D11 hydrochloride serves as a crucial component in the development and certification of high-quality reference materials for the analysis of Mapenterol and its related impurities. synzeal.com The production of such certified reference materials (CRMs) is governed by stringent international standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers. lgcstandards.com
The development process for a this compound CRM involves several key stages to ensure its suitability. This includes the unambiguous chemical identification and characterization of the material. synzeal.comhpc-standards.com Suppliers of this compound provide detailed characterization data, including its chemical name, 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)-2-((2-(methyl-d3)butan-2-yl-1,1,1,3,3,4,4,4-d8)amino)ethan-1-ol hydrochloride, its molecular formula, C14H9D11ClF3N2O·HCl, and its molecular weight. synzeal.com
Certification of this compound as a reference material involves a comprehensive assessment to guarantee its identity, purity, and the stability of the isotopic label. This process ensures that the material is fit for its intended purpose in quantitative and qualitative analyses. The certificate of analysis accompanying the CRM provides essential information on these parameters, assuring users of its traceability and quality. crmlabstandard.com
Table 1: Illustrative Certificate of Analysis Data for this compound Reference Material
| Parameter | Specification |
| Chemical Name | 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,4,4,4-octadeuterio-2-(trideuteriomethyl)butan-2-yl]amino]ethanol;hydrochloride |
| CAS Number | 1325559-18-9 |
| Molecular Formula | C14H9D11ClF3N2O·HCl |
| Molecular Weight | 372.30 g/mol |
| Purity (by HPLC) | ≥98% |
| Isotopic Purity | ≥99% Deuterium (B1214612) incorporation |
| Storage Condition | +4°C |
This table is for illustrative purposes and represents typical data found on a certificate of analysis for a certified reference material.
Methodologies for Identification and Accurate Quantification of Impurities in Drug Substances
Impurity profiling is a critical aspect of pharmaceutical development, as the presence of unwanted chemicals can impact the safety and efficacy of a drug. researchgate.netijpsonline.com this compound is instrumental in the development and validation of sensitive and specific analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the identification and quantification of impurities in the Mapenterol active pharmaceutical ingredient (API) and its finished drug products. synzeal.comlongdom.org
The principle behind using a stable isotope-labeled standard for impurity quantification is isotope dilution analysis. pharmafocusamerica.com A known amount of this compound is added to the sample containing the unlabeled Mapenterol and its impurities. Since the chemical and physical properties of the deuterated standard are nearly identical to the unlabeled analyte, it co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. nih.gov This allows for highly accurate quantification by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, which corrects for variations in sample preparation and matrix effects. longdom.orgnih.gov
The process typically involves:
Sample Preparation: A precise amount of the Mapenterol drug substance or product is dissolved, and a known quantity of this compound solution is added as the internal standard.
Chromatographic Separation: The sample is injected into an LC system, where the Mapenterol and its impurities are separated from each other and from the drug matrix.
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the unlabeled impurities and the deuterated internal standard.
Quantification: The concentration of each impurity is calculated based on the area ratio of the impurity's mass spectrometric peak to that of the this compound peak, using a pre-established calibration curve.
This methodology allows for the detection and quantification of impurities at very low levels, ensuring that the drug product meets the stringent safety thresholds set by regulatory authorities like the International Council for Harmonisation (ICH). nih.gov
Application as a Stable Isotope Labeled Impurity Standard
The primary application of this compound is as a stable isotope-labeled (SIL) internal standard. synzeal.comsynzeal.com Its use significantly enhances the accuracy and precision of quantitative analytical methods. pharmafocusamerica.com In mass spectrometry, matrix effects—the suppression or enhancement of ionization of an analyte due to co-eluting compounds from the sample matrix—can be a significant source of error. nih.gov Because this compound has nearly identical physicochemical properties to the unlabeled Mapenterol and its structurally related impurities, it experiences the same matrix effects. nih.gov By using the ratio of the analyte signal to the SIL internal standard signal, these effects are effectively normalized, leading to more reliable and reproducible results.
Furthermore, the use of a SIL standard can compensate for any loss of analyte during sample extraction and preparation. Any analyte lost will be accompanied by a proportional loss of the SIL standard, thus preserving the accuracy of the final calculated concentration.
Table 2: Advantages of Using this compound as a Stable Isotope Labeled Standard
| Feature | Advantage | Scientific Rationale |
| Co-elution with Analyte | Corrects for matrix effects (ion suppression/enhancement). | The SIL standard and the analyte experience the same chromatographic and mass spectrometric conditions. |
| Similar Extraction Recovery | Compensates for analyte loss during sample preparation. | The chemical and physical properties governing extraction efficiency are nearly identical. |
| High Specificity in MS/MS | Allows for unambiguous identification and quantification. | The mass difference between the labeled and unlabeled compound provides distinct mass-to-charge ratios for detection. |
| Non-radioactive | Safe to handle and does not require special disposal procedures. | Deuterium is a stable, non-radioactive isotope of hydrogen. |
Contribution to Analytical Method Validation and Quality Control in Pharmaceutical Development
Analytical method validation is a regulatory requirement to ensure that a chosen analytical procedure is suitable for its intended purpose. uu.nl The ICH Q2(R1) guideline details the characteristics that need to be evaluated, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). uu.nl this compound plays a pivotal role in the validation of analytical methods for Mapenterol. synzeal.com
During method validation, this compound is used to:
Assess Accuracy: By spiking a placebo or drug matrix with known amounts of Mapenterol and a constant amount of this compound, the accuracy of the method can be determined by comparing the measured concentration to the known spiked concentration.
Determine Precision: The precision of the method (repeatability and intermediate precision) is evaluated by analyzing multiple preparations of a homogenous sample, with this compound used as the internal standard to minimize analytical variability.
Establish Linearity and Range: A calibration curve is generated by plotting the ratio of the analyte response to the internal standard response against a series of known analyte concentrations. The linearity and the range over which the method is accurate and precise are then established.
Determine LOD and LOQ: The use of a highly sensitive technique like LC-MS/MS, facilitated by the use of a SIL internal standard, allows for the determination of very low limits of detection and quantitation for impurities.
Table 3: Illustrative Validation Parameters for an LC-MS/MS Method for Mapenterol Impurity Quantification using this compound
| Validation Parameter | Typical Acceptance Criteria (as per ICH Q2(R1)) | Illustrative Finding |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | 0.999 |
| Accuracy (% Recovery) | 80.0% to 120.0% for impurities | 98.5% - 101.2% |
| Precision (Repeatability, %RSD) | ≤ 15% for low concentrations | < 5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.05 ng/mL |
This table presents illustrative data to demonstrate the typical performance of a validated analytical method using a stable isotope-labeled internal standard.
Emerging Research Directions and Advanced Methodologies Involving Mapenterol D11 Hydrochloride
Integration with High-Throughput Screening (HTS) Platforms in Early Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries for biological activity. nih.govnih.gov The precision and reliability of HTS assays are paramount, and the integration of stable isotope-labeled internal standards like Mapenterol D11 hydrochloride is a critical component for achieving robust and reproducible results.
In HTS workflows that utilize liquid chromatography-mass spectrometry (LC-MS) for detection, this compound serves as an ideal internal standard. ijpbms.comscioninstruments.com When added at a known concentration to every sample in a screening plate, it co-elutes with the non-labeled analyte (Mapenterol). Because it is chemically almost identical to the analyte, it experiences similar variations in sample preparation, injection volume, and ionization efficiency within the mass spectrometer. researchgate.netcerilliant.com By comparing the mass spectrometry signal of the analyte to the constant signal of this compound, researchers can accurately quantify the analyte's concentration, effectively normalizing for experimental variability. This ensures that observed differences in compound concentration are due to true biological activity and not instrumental or procedural artifacts, thereby reducing the rate of false positives and negatives.
Key Roles of this compound in HTS:
| Feature | Benefit in HTS |
|---|---|
| Co-elution with Analyte | Compensates for matrix effects and variations in chromatographic retention time. |
| Distinct Mass Signature | Allows for clear differentiation from the non-labeled analyte in mass spectrometry. |
| Chemical Similarity | Mimics the behavior of the analyte during sample processing and analysis, ensuring accurate correction. |
| High Isotopic Purity | Minimizes cross-talk or interference with the analyte signal, leading to more precise quantification. |
Innovations in Isotope Labeling Chemistry for Enhanced Research Applications
The synthesis of complex deuterated molecules like this compound represents a significant innovation in isotope labeling chemistry. The strategic placement of eleven deuterium (B1214612) atoms creates a substantial mass shift from the parent molecule, which is a crucial feature for its use as an internal standard. This large mass difference prevents isotopic overlap in mass spectrometry analysis, a potential issue with compounds containing fewer deuterium labels.
Modern synthetic methods allow for the precise and selective incorporation of deuterium at various positions within a molecule. This capability is not only essential for creating high-quality internal standards but also opens up avenues for more advanced research applications. For instance, strategically placed deuterium can alter the metabolic profile of a drug candidate, a field of study known as "deuterium switching." While this compound is primarily used as a standard, its synthesis showcases the advanced chemical techniques available to researchers for creating novel, isotopically labeled compounds for a range of experimental purposes.
Expanding Applications in Systems Biology and Omics Research (e.g., Metabolomics, Proteomics)
Systems biology and the associated "omics" fields, such as metabolomics and proteomics, aim to provide a comprehensive understanding of biological systems by studying the complex interactions of molecules. In these disciplines, accurate quantification of changes in metabolites and proteins is essential. Stable isotope-labeled compounds like this compound are fundamental tools in these quantitative analyses.
In metabolomics studies, which investigate the complete set of small-molecule metabolites within a biological system, deuterated standards are indispensable for absolute quantification. nih.gov For example, if Mapenterol or its metabolites were being studied, this compound would be the gold standard for determining their precise concentrations in biological samples such as plasma or tissue extracts. This is critical for understanding the pharmacokinetics and metabolic fate of a drug.
Similarly, in targeted proteomics, stable isotope-labeled standards are used to quantify the expression levels of specific proteins. While this compound itself is not directly used to quantify proteins, the principles of its application are central to the field. The use of isotopically labeled standards ensures the high level of accuracy required to detect subtle but significant changes in metabolic and proteomic profiles in response to drug treatment or disease.
Computational Chemistry and Molecular Modeling Approaches for Labeled Compounds in Drug Design
Computational chemistry and molecular modeling are powerful tools in modern drug design, allowing researchers to predict how a molecule will interact with its biological target. While there is a lack of specific published modeling studies on this compound, the principles of computational chemistry can be applied to understand the subtle effects of isotopic labeling.
Molecular modeling can be used to study the conformational preferences of both the labeled and unlabeled compound to ensure that deuteration does not significantly alter the three-dimensional structure and, therefore, its binding to a target protein. harvard.edu Furthermore, quantum mechanics-based methods can be employed to investigate the kinetic isotope effect (KIE), where the heavier deuterium atom can slow down the rate of metabolic reactions involving carbon-hydrogen bond cleavage. While the primary purpose of this compound is as a non-metabolized internal standard, computational models could predict potential KIEs if the deuteration were placed at a metabolically active site. These predictive models can guide the design of future deuterated drugs with improved metabolic stability.
Q & A
Q. What are the key structural and isotopic characteristics of Mapenterol D11 hydrochloride, and how do they influence its application in analytical chemistry?
this compound is a deuterium-labeled analog of Mapenterol hydrochloride, with 11 deuterium atoms incorporated at specific positions (dimethyl-d₆ and propyl-d₅ groups) . Its molecular formula is C₁₄D₁₁H₉ClF₃N₂O·HCl (MW: 372.3), and the isotopic substitution minimizes interference from endogenous compounds in mass spectrometry. This labeling ensures accurate quantification via stable isotope dilution analysis (SIDA) in complex matrices like biological fluids .
Methodological Insight :
- Use high-resolution mass spectrometry (HRMS) or tandem MS (e.g., UHPLC-ESI-MS/MS) to confirm isotopic purity (>98%) and distinguish between labeled and unlabeled forms .
- Validate deuterium retention under experimental conditions (e.g., pH, temperature) to avoid isotopic exchange .
Q. How is this compound synthesized, and what quality controls are critical for ensuring its suitability as an internal standard?
Synthesis involves deuterium substitution at the dimethyl and propyl groups of the parent compound via catalytic exchange or custom organic synthesis. Key steps include:
- Deuterium gas exposure with palladium catalysts for C-D bond formation .
- Purification via reverse-phase HPLC to remove non-deuterated impurities .
Quality Control Measures :
Q. What are the recommended storage conditions for this compound to maintain stability?
Store at -20°C in airtight, light-protected containers to prevent degradation. Avoid repeated freeze-thaw cycles, which may cause isotopic exchange or hydrolysis. Purity and stability should be revalidated every 6–12 months using LC-MS .
Advanced Research Questions
Q. How can researchers resolve discrepancies in β2-agonist quantification when using this compound as an internal standard?
Discrepancies may arise from matrix effects, cross-reactivity in immunoassays, or incomplete deuterium retention. Mitigation strategies include:
- Matrix-Matched Calibration : Prepare standards in the same biological matrix (e.g., bovine urine) to account for ion suppression/enhancement .
- Cross-Validation : Compare results with orthogonal methods (e.g., immunoassay vs. LC-MS/MS) to identify assay-specific biases .
- Isotopic Purity Checks : Monitor for deuterium loss via MS/MS fragmentation patterns .
Q. What experimental design considerations are critical for pharmacokinetic studies of this compound in vivo?
- Dosing Strategy : Use traceable doses (e.g., 1–10 µg/kg) to avoid receptor saturation, given its high β2-adrenergic agonist potency (EC₅₀ ~nM range) .
- Sampling Protocol : Collect biological samples (plasma, tissues) at multiple time points to model absorption/distribution phases.
- Data Normalization : Normalize to tissue weight or protein content to account for heterogeneous distribution .
Q. How can researchers validate the specificity of this compound in detecting β2-agonist residues amid structurally similar compounds?
- Chromatographic Separation : Optimize UHPLC gradients to resolve Mapenterol from analogs like Clenbuterol or Mabuterol .
- Fragmentation Fingerprinting : Use unique MS/MS transitions (e.g., m/z 372.3 → 168.1 for Mapenterol D11) to avoid cross-talk .
- Spike-Recovery Experiments : Add known concentrations to blank matrices and calculate recovery rates (target: 85–115%) .
Q. What mechanistic insights can be gained from studying this compound’s interaction with β2-adrenergic receptors?
Mapenterol’s deuterated form allows precise tracking of receptor binding kinetics without isotopic interference. Key approaches:
- Radioligand Displacement Assays : Compare affinity (Kd) between deuterated and non-deuterated forms to assess isotopic effects .
- Molecular Dynamics Simulations : Model deuterium’s impact on hydrogen bonding and receptor conformational changes .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s stability in acidic conditions?
Some studies report hydrolysis at pH <3, while others show stability. Resolve contradictions via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
